molecular formula C10H8Cl2O4 B050130 Dimethyl 2,6-dichloroterephthalate CAS No. 264276-14-4

Dimethyl 2,6-dichloroterephthalate

Cat. No. B050130
M. Wt: 263.07 g/mol
InChI Key: LOKPWGMXOIYCAH-UHFFFAOYSA-N
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Patent
US08980911B2

Procedure details

In a round bottom flask containing concentrated sulfuric acid (10 mL) was added ice-cold water (10 mL) while maintaining the temperature around 0° C. Sodium nitrite (3.7 g, 53 mmol) was added portion wise followed by the drop wise addition of hypophosphorous acid (8 mL). This was followed by drop wise addition of a solution of dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate (5 g, 17.9 mmol, Step a) in acetic acid (10 mL). The resulting reaction mixture was stirred at 0° C. for 2 hours and then stored in a refrigerator at −10° C. for 15 hours. The reaction mixture was stirred at room temperature for additional 2 hours. The reaction mixture was again cooled to 0° C. and neutralized with aqueous ammonia solution, partitioned with ethyl acetate (2×15 mL). The combined organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The crude product was purified by silica gel column chromatography using ethyl acetate in hexane (4%) to yield dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate as a pale yellow crystalline solid (3.8 g, 79%).
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.N([O-])=O.[Na+].[PH2](O)=O.N[C:14]1[C:19]([Cl:20])=[C:18]([C:21]([O:23][CH3:24])=[O:22])[C:17]([Cl:25])=[CH:16][C:15]=1[C:26]([O:28][CH3:29])=[O:27].N>C(O)(=O)C>[Cl:20][C:19]1[CH:14]=[C:15]([C:26]([O:28][CH3:29])=[O:27])[CH:16]=[C:17]([Cl:25])[C:18]=1[C:21]([O:23][CH3:24])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
10 mL
Type
reactant
Smiles
Step Three
Name
Quantity
3.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
[PH2](=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=C1Cl)C(=O)OC)Cl)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WAIT
Type
WAIT
Details
stored in a refrigerator at −10° C. for 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
partitioned with ethyl acetate (2×15 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)C(=O)OC)Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.